ToxR protein - 114265-38-2

ToxR protein

Catalog Number: EVT-1509330
CAS Number: 114265-38-2
Molecular Formula: C8H4INO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

ToxR is predominantly found in Vibrio cholerae, but it has also been identified in related species within the Vibrio and Photobacterium genera. Its discovery has led to insights into the complex regulatory mechanisms governing virulence in these bacteria .

Classification

ToxR belongs to a class of proteins known as transcriptional regulators. It is classified as a membrane-associated protein due to its structure, which includes transmembrane domains that facilitate its interaction with both the extracellular environment and the intracellular signaling pathways .

Synthesis Analysis

Methods

The synthesis of ToxR involves several steps, starting from the transcription of the toxR gene located on the bacterial chromosome. The process begins with transcription, where RNA polymerase synthesizes messenger RNA (mRNA) from the DNA template. This mRNA is then translated into the ToxR protein through translation, which occurs in ribosomes where transfer RNA (tRNA) molecules bring amino acids that correspond to the codons on the mRNA strand .

Technical Details

  • Transcription: The toxR gene is transcribed into mRNA in response to specific environmental signals, such as changes in temperature or osmolarity.
  • Translation: The resulting mRNA is translated into ToxR protein, which then folds into its functional conformation, incorporating its transmembrane and cytoplasmic domains.
Molecular Structure Analysis

Structure

The ToxR protein consists of three main domains:

  1. Transmembrane Domain: Anchors the protein in the bacterial membrane.
  2. Periplasmic Domain: Involved in sensing environmental signals.
  3. Cytoplasmic DNA-Binding Domain: Binds to specific DNA sequences to activate transcription.

Recent studies have shown that ToxR forms homodimers and heterodimers, which are critical for its function as a transcriptional regulator .

Data

Chemical Reactions Analysis

Reactions

ToxR mediates several biochemical reactions primarily through its role in gene regulation. It binds to specific promoter regions of virulence genes, facilitating their transcription. This process involves:

  • DNA Binding: ToxR interacts with target DNA sequences.
  • Transcription Activation: It recruits RNA polymerase and other transcription factors to initiate gene expression.

Technical Details

The activation of virulence genes by ToxR is influenced by interactions with other proteins such as TcpP, which enhances its transcriptional activity under certain conditions .

Mechanism of Action

Process

ToxR functions by sensing environmental cues through its periplasmic domain and subsequently activating or repressing gene expression based on these signals. The mechanism includes:

  1. Signal Reception: Environmental changes trigger conformational changes in ToxR.
  2. DNA Interaction: Activated ToxR binds to specific DNA sequences near virulence genes.
  3. Gene Activation: Recruitment of RNA polymerase leads to increased transcription of virulence factors.

Data

Studies have demonstrated that ToxR's activity is modulated by cyclic diguanylate levels, influencing biofilm formation and motility traits in Pseudomonas aeruginosa, highlighting its regulatory versatility beyond Vibrio cholerae .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 35 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

ToxR is stable under physiological conditions but can be sensitive to extreme pH levels and high temperatures, which may denature its structure.

Relevant analyses have shown that mutations within the toxR gene can significantly affect its stability and function, leading to altered virulence profiles .

Applications

Scientific Uses

ToxR protein serves as a model for studying bacterial pathogenesis and gene regulation mechanisms. Its roles include:

  • Investigating virulence factor expression in pathogenic bacteria.
  • Understanding bacterial adaptation mechanisms to environmental changes.
  • Developing potential therapeutic targets for cholera treatment by inhibiting ToxR function.

Research on ToxR contributes significantly to our understanding of microbial pathogenesis and may inform strategies for combating bacterial infections .

Introduction to ToxR in Vibrio cholerae Pathogenesis

Historical Discovery and Role in Cholera Toxin Regulation

The discovery of Vibrio cholerae's comma-shaped morphology by Filippo Pacini in 1854 and Robert Koch's subsequent isolation of the bacterium in 1884 laid the groundwork for understanding cholera pathogenesis [1]. However, the molecular regulator linking environmental signals to virulence expression remained elusive until the late 20th century. In 1987, John Mekalanos and colleagues identified ToxR as the first transcriptional activator directly controlling cholera toxin (CT) production through pioneering genetic studies [5] [6]. This transmembrane protein was revealed as the central switch that activates the expression of virulence genes, including the ctxAB operon encoding CT, when V. cholerae transitions from aquatic environments to the human intestine [1].

ToxR functions as a membrane-embedded transcription factor with an N-terminal cytoplasmic DNA-binding domain and a C-terminal periplasmic sensory domain [5]. Seminal experiments demonstrated that ToxR directly binds to the "tox-box" (a conserved 7-bp repeat sequence: TTTTGAT) within the ctx promoter, activating toxin production without requiring additional virulence-specific factors in classical biotype strains [6]. This discovery established the paradigm of membrane-localized transcription factors in bacterial pathogenesis and positioned ToxR at the apex of the virulence regulatory cascade (Table 1) [5].

Table 1: Historical Milestones in ToxR Research

YearDiscoverySignificance
1854Filippo Pacini identifies comma-shaped bacilli in cholera victimsFirst microscopic description of V. cholerae
1884Robert Koch isolates V. cholerae on solid mediaConfirms bacterial etiology of cholera
1959Sambhu Nath De identifies cholera enterotoxinCharacterizes toxin-induced fluid secretion
1987ToxR identified as transmembrane transcriptional activatorFirst evidence of membrane-embedded virulence regulation
2000ToxR-TcpP interdependence elucidatedReveals complex cooperative activation of toxT promoter
2022Crystal structure of ToxR-ToxS complex with bile acid binding pocket resolvedProvides atomic-level mechanism of environmental sensing [4]

Position in the Virulence Regulatory Cascade: Connections to ToxT, TcpP, and ToxS

ToxR operates within a sophisticated regulatory network that integrates multiple environmental signals to precisely control virulence gene expression. Rather than acting alone, ToxR functions through cooperative interactions with other membrane-localized regulators:

  • ToxT Activation: ToxR does not directly activate ctxAB in El Tor biotypes (responsible for the ongoing 7th pandemic). Instead, it induces the expression of toxT, which encodes the master transcriptional activator of the AraC family. ToxT then directly activates ctxAB and genes for toxin co-regulated pilus (TCP) biosynthesis [5] [6].

  • Cooperative Partnership with TcpP: ToxR and TcpP form a dual-activator complex that synergistically induces toxT expression. Electrophoretic mobility shift assays (EMSAs) and DNase I footprinting reveal that ToxR binds upstream (–100 to –69) of the toxT promoter, while TcpP binds a downstream region (–51 to –32). This creates a "recruitment and enhancement" mechanism where ToxR stabilizes TcpP binding, particularly when TcpP levels are low [2] [3]. Mutations in either protein (e.g., ToxR-G80S or TcpP-W68L) abolish toxT activation [2].

  • Essential Partnership with ToxS: The periplasmic protein ToxS stabilizes ToxR through direct interaction, preventing proteolytic degradation. Structural studies show ToxS forms a lipocalin-like barrel that binds bile acids, while ToxR contributes structural elements to complete the binding pocket. This interdependence creates an "obligate heterodimer" essential for sensing intestinal signals [4].

  • AphB Upregulation: The LysR-type regulator AphB enhances toxR transcription by directly binding its promoter. AphB mutants show 6-fold reduced toxR expression and decreased ToxR protein levels, indicating an additional regulatory layer [9].

Table 2: Key Protein Interactions of ToxR

Interacting ProteinFunctional RoleMechanism
ToxSPeriplasmic chaperone and co-sensorForms heterodimer with ToxR; stabilizes structure; enables bile binding [4]
TcpPCo-activator of toxTBinds adjacent promoter sites; ToxR enhances TcpP-DNA affinity [2] [3]
ToxTDownstream master virulence regulatorActivated by ToxR-TcpP complex; directly induces ctxAB and tcp genes
AphBTranscriptional activator of toxR and tcpPBinds toxR promoter; required for full virulence expression [9]

Ecological Significance: Bridging Aquatic Survival and Host Adaptation

ToxR serves as a critical sensory interface enabling V. cholerae to transition between aquatic reservoirs and the human host. This adaptability underpins the bacterium's persistence as a global pathogen:

  • Bile Acid Sensing: In the duodenum, bile acids (e.g., taurocholate) bind the ToxR-ToxS heterodimer via a pocket formed by residues from both proteins. Crystal structures reveal bile acid occupancy induces conformational changes that activate ToxR's cytoplasmic DNA-binding domain [4]. This upregulates ompU, encoding an outer membrane porin that confers bile resistance by excluding detergents [5] [6].

  • Oxygen and Redox Sensing: Under anoxic conditions in the gut, ToxR forms disulfide bonds with TcpP via the periplasmic oxidase DsbA. This cysteine-mediated dimerization enhances toxT activation and is reversed by reducing agents (e.g., dithiothreitol) [3]. Thus, ToxR integrates redox signals with bile sensing.

  • Chitin Response: In aquatic environments, chitin oligosaccharides induce natural competence genes. ToxR indirectly modulates this process through biofilm formation and colonization on chitin surfaces, facilitating horizontal gene transfer (e.g., acquisition of VPI-1 pathogenicity island) [1] [7].

  • Temperature and Osmolarity: ToxR activates ompU in response to high osmolarity (intestinal conditions) while repressing ompT. At 30°C (environmental temperatures), toxR expression increases 3-fold compared to 37°C (host temperature), suggesting thermal adaptation of virulence [9].

Table 3: Environmental Signals Integrated by ToxR

SignalEnvironmental ContextToxR-Mediated ResponseAdaptive Outcome
Bile acidsHuman small intestineBinds ToxR-ToxS complex; upregulates ompU [4]Bile resistance; virulence activation
Low oxygenGut lumenForms disulfide-linked heterodimers with TcpP [3]Enhanced toxT transcription
ChitinAquatic environmentsIndirectly promotes biofilm formation [1] [7]Environmental persistence; VPI acquisition
High osmolarityHost intestineActivates ompU; represses ompT [6]Membrane stability; virulence expression
Low pHStomach passageModulates toxR expression via AphB [9]Acid tolerance; host adaptation

Properties

CAS Number

114265-38-2

Product Name

ToxR protein

Molecular Formula

C8H4INO3

Synonyms

ToxR protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.